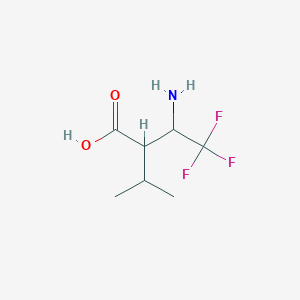

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid

Beschreibung

Eigenschaften

Molekularformel |

C7H12F3NO2 |

|---|---|

Molekulargewicht |

199.17 g/mol |

IUPAC-Name |

3-amino-4,4,4-trifluoro-2-propan-2-ylbutanoic acid |

InChI |

InChI=1S/C7H12F3NO2/c1-3(2)4(6(12)13)5(11)7(8,9)10/h3-5H,11H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

XYPSMEZSGOFVRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(C(F)(F)F)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid can be achieved through various methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction typically employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and obtain the desired product .

Industrial Production Methods

For industrial production, the process needs to be scalable and efficient. The method described above is suitable for large-scale preparation, as it allows for the production of over 300 grams of the target compound with high purity and yield . The process is stable, simple, and convenient, making it ideal for industrial applications.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Amino-4,4,4-Trifluor-2-isopropylbuttersäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung fluorierter Verbindungen.

Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich für die Untersuchung der Proteinsynthese und Enzym-Wechselwirkungen.

Industrie: Die Verbindung wird bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 3-Amino-4,4,4-Trifluor-2-isopropylbuttersäure ihre Wirkungen ausübt, beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Fluoratome in der Verbindung können ihre Bindungsaffinität und Selektivität für bestimmte Enzyme oder Rezeptoren beeinflussen. Dies kann zu einer verstärkten biologischen Aktivität und verbesserten pharmakokinetischen Eigenschaften führen.

Wissenschaftliche Forschungsanwendungen

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying protein synthesis and enzyme interactions.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity for certain enzymes or receptors. This can lead to enhanced biological activity and improved pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial differences between 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid and its analogs:

| Compound Name | CAS Number | Substituents | Purity | Packaging | Source ID |

|---|---|---|---|---|---|

| This compound | Not listed | C2: isopropyl; C4: CF₃ | N/A | N/A | N/A |

| 2-Amino-4,4,4-trifluorobutyric acid | 584-20-3 | C2: NH₂; C4: CF₃ | 97% | 100mg/500mg | L13131 |

| 3-Amino-4,4,4-trifluorobutyric acid | 584-20-3* | C3: NH₂; C4: CF₃ | 97% | 250mg/1g | L12239 |

Notes:

- Structural Differences: The target compound’s isopropyl group at C2 introduces steric bulk, which may reduce enzymatic degradation compared to the smaller amino group in 2-Amino-4,4,4-trifluorobutyric acid . The trifluoromethyl group in all analogs enhances electronegativity and resistance to oxidation.

- Commercial Availability: Analogs like 2-Amino-4,4,4-trifluorobutyric acid are offered in smaller packaging (100mg/500mg), indicating their use in exploratory research, whereas 3-Amino-4,4,4-trifluorobutyric acid is available in larger quantities (250mg/1g), possibly reflecting broader demand .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound likely increases logP compared to its analogs, improving membrane permeability .

- Acid Dissociation (pKa): The amino and carboxylic acid groups in all analogs contribute to zwitterionic behavior, but steric effects from the isopropyl group may alter the pKa profile of the target compound.

Biologische Aktivität

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid (also referred to as TFBA) is a fluorinated amino acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound's structure includes trifluoromethyl groups, which can significantly influence its interactions with biological systems.

- Molecular Formula : C7H10F3NO2

- Molecular Weight : 201.16 g/mol

- IUPAC Name : 3-amino-4,4,4-trifluoro-2-(propan-2-yl)butanoic acid

The biological activity of TFBA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and altering the pharmacokinetics of the compound.

Enzyme Interaction

TFBA has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural amino acids allows it to act as a competitive inhibitor in enzyme-substrate interactions.

Biological Activities

Research indicates that TFBA exhibits several biological activities:

-

Antimicrobial Properties :

- TFBA has demonstrated inhibitory effects against various bacterial strains. Studies have shown that it can disrupt bacterial cell wall synthesis, leading to cell lysis.

-

Anti-inflammatory Effects :

- In vitro studies suggest that TFBA may reduce the production of pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases.

-

Neuroprotective Effects :

- Preliminary research indicates that TFBA may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TFBA against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with TFBA resulted in a 40% reduction in TNF-alpha production compared to untreated controls.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1000 |

| TFBA (100 µM) | 600 |

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of TFBA. Key findings include:

- Absorption and Distribution : TFBA demonstrates favorable absorption characteristics with a high probability of human intestinal absorption (approximately 94%).

- Metabolism : The compound undergoes metabolic transformation primarily through phase I reactions involving cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity levels in animal models, supporting its potential for therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid to achieve high purity and yield?

- Methodological Answer : Synthesis optimization typically involves stepwise protocols, such as (1) using anhydrous tetrahydrofuran (THF) under nitrogen protection to prevent side reactions, (2) employing activated zinc powder as a catalyst for coupling reactions, and (3) iterative purification via column chromatography to isolate the target compound. For trifluorinated analogs, maintaining inert conditions is critical to avoid fluorination loss . Post-synthesis, techniques like HPLC with chiral columns can resolve co-eluting epimers that may form during synthesis .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) is essential. For instance, ¹⁹F NMR can confirm trifluoromethyl group integrity, while 2D-COSY and HSQC NMR experiments resolve stereochemical ambiguities. X-ray crystallography may be used if single crystals are obtainable. Computational tools like PubChem’s InChI key validation (e.g., LDPSVHTVJJADCZ-DUXPYHPUSA-N) can cross-verify structural data .

Q. What solvent systems are suitable for dissolving this compound in biological assays?

- Methodological Answer : Due to its amphiphilic nature, dimethyl sulfoxide (DMSO) is commonly used for initial solubilization. For aqueous assays, co-solvents like polyethylene glycol (PEG-300) or cyclodextrin derivatives can enhance solubility. Pre-formulation studies should assess stability in buffers (pH 7.4) and avoid prolonged exposure to light or heat to prevent degradation .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from unresolved enantiomers or impurities. Implement chiral separation techniques (e.g., HPLC with cellulose-based columns) to isolate enantiomers and test their individual bioactivities. Additionally, perform impurity profiling using LC-MS to identify co-eluting byproducts (e.g., sulfino or triazolyl analogs) that could interfere with assays .

Q. What strategies can resolve challenges in mechanistic studies of this compound’s trifluoromethyl group interactions?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸F or ¹³C) to trace metabolic pathways. Molecular dynamics (MD) simulations can model interactions between the trifluoromethyl group and target proteins (e.g., binding free energy calculations). Pair this with mutagenesis studies to validate computational predictions .

Q. How can researchers ensure batch-to-batch consistency in preclinical studies?

- Methodological Answer : Adopt strict quality control (QC) protocols: (1) Validate purity (>98%) via HPLC with UV/fluorescence detection, (2) use differential scanning calorimetry (DSC) to confirm crystalline polymorphism consistency, and (3) employ quantitative ¹⁹F NMR to assess trifluoromethyl group stability. Document chromatographic conditions meticulously, as minor changes can alter impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.